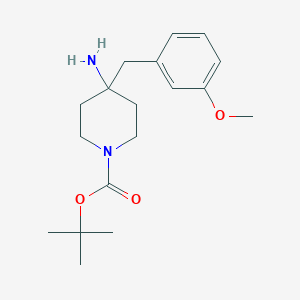![molecular formula C11H18N2OS B2570917 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine CAS No. 1528519-56-3](/img/structure/B2570917.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, also known as DMTT, is a thian-3-amine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT is a small molecule that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the mechanisms of disease and developing new therapies. However, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine also has limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. One area of interest is the development of new synthetic methods for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, particularly in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine and its potential as a therapeutic agent.
Synthesemethoden
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-bromomethyl-1,2-oxazole with thioacetamide. The resulting intermediate is then treated with sodium borohydride to produce N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(9(2)14-13-8)6-12-10-4-3-5-15-7-10/h10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBACIKNXYVYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)
![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)


![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)
![N-(2,3-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2570844.png)


![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2570848.png)


![Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2570852.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2570855.png)